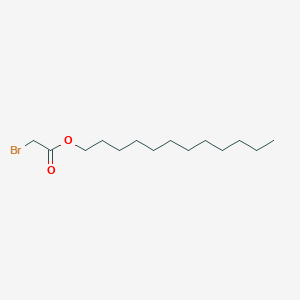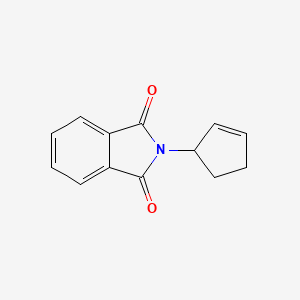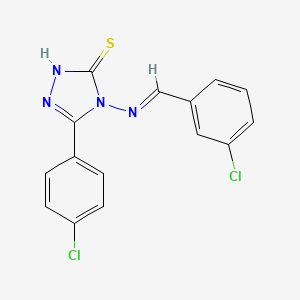
Acetophenone, 2-phenyl-2-phenylamino
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-phenyl-2-phenylamino is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to the carbonyl carbon and another phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-phenyl-2-phenylamino typically involves the condensation of acetophenone with phenylhydrazine. The reaction proceeds through the formation of acetophenone phenylhydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of an acid catalyst, such as glacial acetic acid or polyphosphoric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 2-phenyl-2-phenylamino undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Acetophenone, 2-phenyl-2-phenylamino has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Acetophenone, 2-phenyl-2-phenylamino involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes and disrupt the growth of fungal hyphae . The compound’s effects on cellular processes are mediated through its interaction with enzymes and other biomolecules, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler aromatic ketone with a single phenyl group attached to the carbonyl carbon.
2-Phenylindole: A compound with a similar structure but containing an indole ring instead of the phenylamino group.
Phenylhydrazine: A related compound used in the synthesis of Acetophenone, 2-phenyl-2-phenylamino.
Uniqueness
This compound is unique due to its dual phenyl groups attached to both the carbonyl carbon and the nitrogen atom. This structural feature imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
5722-91-8 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-anilino-1,2-diphenylethanone |
InChI |
InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19,21H |
Clé InChI |
SPWKVDHPFJFAAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)

![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)


![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)






